methyl N-[4-(difluoromethylsulfanyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-(difluoromethylsulfanyl)phenyl]carbamate is a chemical compound that features a carbamate group attached to a phenyl ring substituted with a difluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(difluoromethylsulfanyl)phenyl]carbamate typically involves the reaction of 4-(difluoromethylsulfanyl)aniline with methyl chloroformate under basic conditions. The reaction proceeds as follows:
Starting Materials: 4-(difluoromethylsulfanyl)aniline and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-(difluoromethylsulfanyl)aniline is dissolved in dichloromethane, and triethylamine is added to the solution. Methyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours at room temperature.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-(difluoromethylsulfanyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl N-[4-(difluoromethylsulfanyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.
Mechanism of Action
The mechanism of action of methyl N-[4-(difluoromethylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity towards its target. The carbamate group may act as a reversible inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[4-(trifluoromethylsulfanyl)phenyl]carbamate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Methyl N-[4-(methylsulfanyl)phenyl]carbamate: Similar structure but with a methylsulfanyl group instead of a difluoromethylsulfanyl group.
Methyl N-[4-(chloromethylsulfanyl)phenyl]carbamate: Similar structure but with a chloromethylsulfanyl group instead of a difluoromethylsulfanyl group.
Uniqueness
Methyl N-[4-(difluoromethylsulfanyl)phenyl]carbamate is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in medicinal chemistry and other scientific research applications.
Properties
IUPAC Name |
methyl N-[4-(difluoromethylsulfanyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2S/c1-14-9(13)12-6-2-4-7(5-3-6)15-8(10)11/h2-5,8H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAMOWXZABBSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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